[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
Overview
Description
[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O2S. It is a crystalline solid that is often used as a reagent in organic synthesis. The compound is known for its ability to introduce the trifluoromethyl group into various molecules, which can significantly alter their chemical and physical properties.
Mechanism of Action
Target of Action
It is known that sulfonyl chlorides are generally used as intermediates in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
They are electrophiles and can react with nucleophiles to form sulfonamides, sulfonic esters, and sulfones .
Biochemical Pathways
As a sulfonyl chloride, it is likely involved in reactions that lead to the formation of sulfonamides, sulfonic esters, and sulfones .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the reactivity and stability of sulfonyl chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [4-(Trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to [4-(Trifluoromethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Formation of sulfonamides.
Oxidation: Formation of sulfonic acids.
Chemistry:
Synthesis of Pharmaceuticals:
Agrochemicals: The compound is also used in the synthesis of agrochemicals, where the trifluoromethyl group can improve the efficacy and environmental stability of the products.
Biology and Medicine:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to various surfaces or other molecules, facilitating the study of biological processes.
Drug Development: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: this compound is used in the production of specialty polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.
Comparison with Similar Compounds
- [4-(Trifluoromethoxy)phenyl]methanesulfonyl chloride
- [4-Chloro-3-methylphenyl]methanesulfonyl chloride
- [3,5-Dichlorophenyl]methanesulfonyl chloride
Comparison:
- Unique Properties: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of compounds requiring enhanced stability and bioavailability.
- Reactivity: Compared to other sulfonyl chlorides, the trifluoromethyl group increases the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles.
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBNUPMMAGEQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344079 | |
Record name | [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163295-75-8 | |
Record name | (4-Trifluoromethylphenyl)methanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163295-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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